1-Butyl-3-methyl-1H-pyrrole
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Overview
Description
1-Butyl-3-methyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C9H15N. It is a derivative of pyrrole, where the hydrogen atoms at positions 1 and 3 are replaced by butyl and methyl groups, respectively. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methyl-1H-pyrrole can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . Another method involves the reaction of 1,4-dicarbonyl compounds with primary amines under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr method due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-methyl-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the electron-rich pyrrole ring, it readily undergoes electrophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens (chlorine, bromine), sulfonyl chlorides, and benzoyl chloride under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Major Products:
Electrophilic Substitution: Substituted pyrroles with various functional groups at the 2, 4, and 5 positions.
Oxidation: Oxidized pyrrole derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced pyrrole derivatives with hydrogenated rings.
Scientific Research Applications
1-Butyl-3-methyl-1H-pyrrole has diverse applications in scientific research:
Mechanism of Action
1-Butyl-3-methyl-1H-pyrrole can be compared with other pyrrole derivatives:
1-Methyl-1H-pyrrole: Similar in structure but lacks the butyl group, making it less hydrophobic and less reactive in certain conditions.
1-Butyl-1H-pyrrole: Lacks the methyl group, which affects its steric properties and reactivity.
1-Butyl-2,5-dimethyl-1H-pyrrole: Contains additional methyl groups, increasing its steric hindrance and altering its reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which provides a balance of hydrophobicity and reactivity, making it suitable for various applications in research and industry .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrrole
- 1-Butyl-1H-pyrrole
- 1-Butyl-2,5-dimethyl-1H-pyrrole
Properties
CAS No. |
50691-33-3 |
---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-butyl-3-methylpyrrole |
InChI |
InChI=1S/C9H15N/c1-3-4-6-10-7-5-9(2)8-10/h5,7-8H,3-4,6H2,1-2H3 |
InChI Key |
FVBSUVNLJBVTLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC(=C1)C |
Origin of Product |
United States |
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